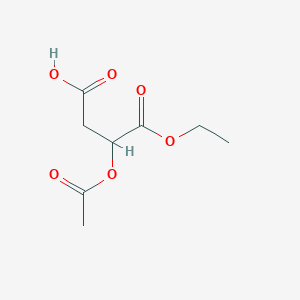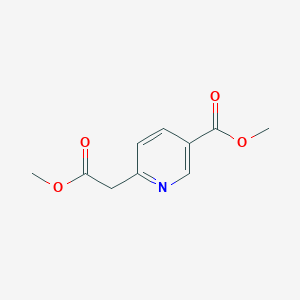
3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes an acetyloxy group, an ethoxy group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid typically involves the esterification of 4-ethoxy-4-oxobutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ethoxy and oxobutanoic acid moieties contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
- 3-(Acetyloxy)-4-propoxy-4-oxobutanoic acid
- 3-(Acetyloxy)-4-butoxy-4-oxobutanoic acid
Comparison: Compared to its analogs, 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making this compound particularly versatile in various applications.
Properties
IUPAC Name |
3-acetyloxy-4-ethoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJIGDJYRCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)

![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)

![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)




![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)



